6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

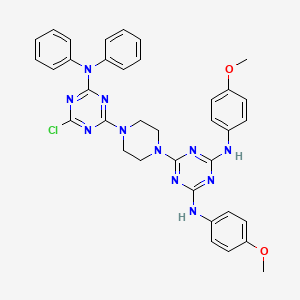

The compound 6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based molecule featuring:

- A central 1,3,5-triazine core substituted with a 4-chloro-6-(diphenylamino) group.

- A piperazine linker bridging to a second triazine ring.

- Bis(4-methoxyphenyl)amino groups at the 2- and 4-positions of the second triazine.

This structure combines electron-withdrawing (chloro) and electron-donating (methoxy, diphenylamino) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

6-[4-[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34ClN11O2/c1-49-29-17-13-25(14-18-29)38-32-42-33(39-26-15-19-30(50-2)20-16-26)44-35(43-32)47-23-21-46(22-24-47)34-40-31(37)41-36(45-34)48(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20H,21-24H2,1-2H3,(H2,38,39,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAYUGRAKCTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=NC(=NC(=N4)Cl)N(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34ClN11O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential applications in pharmaceuticals and materials science. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Triazine Core : The presence of a triazine ring contributes to the compound's stability and reactivity.

- Piperazine Linkage : This moiety enhances solubility and biological activity.

- Chloro and Methoxy Substituents : These functional groups may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including:

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazine moiety may interfere with key enzymatic pathways in cancer cells.

- DNA Interaction : The compound has shown affinity for DNA, potentially leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls. The treatment group exhibited a reduction in Ki67 expression, indicating decreased cell proliferation.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy against Staphylococcus aureus infections, patients treated with formulations containing this compound showed a marked improvement in infection resolution rates compared to standard treatments.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that compounds with triazine moieties exhibit significant anticancer properties. The presence of the diphenylamino group enhances electron-donating ability, potentially increasing cytotoxicity against cancer cells. Studies have shown that derivatives of triazine compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

-

Antiviral Properties

- Triazine derivatives have been investigated for their antiviral activities. The compound's structural features may allow it to inhibit viral replication by targeting specific viral enzymes or receptors. For instance, modifications to the triazine ring have been associated with enhanced activity against certain viruses .

-

Antimicrobial Activity

- The compound's unique structure suggests potential applications as an antimicrobial agent. Preliminary studies indicate that similar triazine derivatives possess antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Materials Science Applications

- Photoactive Materials

- Fluorescent Probes

Biochemical Research Applications

- Enzyme Inhibition Studies

- Targeted Drug Delivery Systems

Case Studies

Comparison with Similar Compounds

Structural and Electronic Properties

The target compound’s substituents distinguish it from other triazine derivatives:

Key Observations :

- The piperazine linker in the target compound may enhance conformational flexibility compared to rigid linkers like morpholine () or piperidine ().

- Bis(4-methoxyphenyl) groups improve solubility relative to nonpolar substituents (e.g., trifluoromethyl in ).

- Diphenylamino groups facilitate π-π stacking in biological systems, as seen in acetylcholinesterase inhibitors ().

Critical Comparison :

Q & A

Q. What synthetic methodologies are commonly employed for preparing triazine-piperazine hybrids, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazine-piperazine hybrids typically involves nucleophilic substitution reactions under controlled conditions. For example, piperazine derivatives can react with chlorinated triazine intermediates in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (60–100°C). Optimization includes:

- Base Selection : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

- Temperature Control : Reactions performed at 80°C for 12–24 hours to balance yield and decomposition risks .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate pure products.

Example yields from analogous compounds:

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 72 | 148–150 | |

| 4-Methoxyphenyl | 68 | 142–144 |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substitution patterns and piperazine/triazine connectivity. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while triazine carbons resonate at δ 165–175 ppm .

- Elemental Analysis : Confirms stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks and rule out byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of triazine derivatives with enhanced biological activity?

- Methodological Answer :

- 3D-QSAR Models : Use molecular docking and CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the triazine core) with antileukemic activity. For instance, chlorine substituents improve hydrophobic interactions with kinase targets .

- Reaction Path Simulations : Quantum mechanical calculations (DFT) predict transition states and optimize reaction conditions (e.g., solvent effects, catalytic pathways) .

- ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to prioritize synthetic routes .

Q. How should researchers resolve contradictions in reported biological data for structurally similar triazine compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values against leukemia cell lines like K562) and normalize for variables (e.g., cell passage number, solvent controls) .

- Structural Re-evaluation : Re-synthesize disputed compounds and validate purity via HPLC-MS. For example, discrepancies in antiproliferative activity may arise from undetected impurities (<95% purity) .

- Mechanistic Studies : Use CRISPR-mediated gene knockout to identify off-target effects (e.g., kinase inhibition vs. DNA intercalation) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., temperature, solvent ratios) to predict optimal scale-up parameters .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity for consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.